molecular formula C10H19NO2 B3086854 (S)-2-amino-4-cyclohexylbutanoic acid CAS No. 116622-38-9

(S)-2-amino-4-cyclohexylbutanoic acid

Cat. No.: B3086854
CAS No.: 116622-38-9
M. Wt: 185.26 g/mol
InChI Key: MXHKOHWUQAULOV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-4-cyclohexylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a cyclohexyl group attached to the fourth carbon atom of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-4-cyclohexylbutanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The synthetic route typically starts with the preparation of a suitable precursor, such as a cyclohexyl-substituted butanoic acid derivative. This precursor is then subjected to a series of reactions, including amination and cyclization, to yield the final product. Reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction systems are employed to achieve efficient production. Additionally, purification methods like crystallization and chromatography are used to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(S)-2-amino-4-cyclohexylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. Pathways involved may include the synthesis of proteins and other biomolecules, as well as signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (S)-2-amino-4-methylbutanoic acid: Similar structure but with a methyl group instead of a cyclohexyl group.

    (S)-2-amino-4-ethylbutanoic acid: Similar structure but with an ethyl group instead of a cyclohexyl group.

Uniqueness

(S)-2-amino-4-cyclohexylbutanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall behavior in chemical and biological systems.

Properties

IUPAC Name

(2S)-2-amino-4-cyclohexylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHKOHWUQAULOV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-4-cyclohexylbutanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-amino-4-cyclohexylbutanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-amino-4-cyclohexylbutanoic acid
Reactant of Route 4
(S)-2-amino-4-cyclohexylbutanoic acid
Reactant of Route 5
(S)-2-amino-4-cyclohexylbutanoic acid
Reactant of Route 6
(S)-2-amino-4-cyclohexylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.